2-Hydrazinyl-4-(trifluoromethoxy)pyridine 2-Hydrazinyl-4-(trifluoromethoxy)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18332687
InChI: InChI=1S/C6H6F3N3O/c7-6(8,9)13-4-1-2-11-5(3-4)12-10/h1-3H,10H2,(H,11,12)
SMILES:
Molecular Formula: C6H6F3N3O
Molecular Weight: 193.13 g/mol

2-Hydrazinyl-4-(trifluoromethoxy)pyridine

CAS No.:

Cat. No.: VC18332687

Molecular Formula: C6H6F3N3O

Molecular Weight: 193.13 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-4-(trifluoromethoxy)pyridine -

Specification

Molecular Formula C6H6F3N3O
Molecular Weight 193.13 g/mol
IUPAC Name [4-(trifluoromethoxy)pyridin-2-yl]hydrazine
Standard InChI InChI=1S/C6H6F3N3O/c7-6(8,9)13-4-1-2-11-5(3-4)12-10/h1-3H,10H2,(H,11,12)
Standard InChI Key CAAKVZQXHGZOKO-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=C1OC(F)(F)F)NN

Introduction

Synthesis and Reaction Conditions

Synthetic Routes

The synthesis of 2-hydrazinyl-4-(trifluoromethoxy)pyridine typically involves nucleophilic substitution of a halogenated pyridine precursor with hydrazine. A common method utilizes 2-chloro-4-(trifluoromethoxy)pyridine as the starting material, which reacts with hydrazine hydrate in ethanol under reflux conditions (80–100°C) for 8–12 hours .

Reaction Scheme:
2-Chloro-4-(trifluoromethoxy)pyridine+Hydrazine HydrateEthanol, Reflux2-Hydrazinyl-4-(trifluoromethoxy)pyridine+HCl\text{2-Chloro-4-(trifluoromethoxy)pyridine} + \text{Hydrazine Hydrate} \xrightarrow{\text{Ethanol, Reflux}} \text{2-Hydrazinyl-4-(trifluoromethoxy)pyridine} + \text{HCl}

Industrial-scale production optimizes solvent selection (e.g., ethanol or methanol) and employs purification techniques like recrystallization or column chromatography to achieve yields exceeding 90% .

Key Reaction Parameters

ParameterOptimal Condition
Temperature80–100°C
SolventEthanol or Methanol
Reaction Time8–12 hours
Hydrazine Equivalents1.2–1.5 mol/mol substrate

Physicochemical Properties

Structural and Spectral Data

  • IUPAC Name: 2-Hydrazinyl-4-(trifluoromethoxy)pyridine

  • SMILES: C1=CN=C(C=C1OC(F)(F)F)NN

  • InChI Key: WZILPRUCOSGHAP-UHFFFAOYSA-N

  • Melting Point: 52–54°C (predicted based on analogs)

  • LogP: 1.62 (indicating moderate lipophilicity)

  • Polar Surface Area: 51 Ų (suggesting good membrane permeability)

Spectral Signatures:

  • ¹H NMR (CDCl₃): δ 8.48 (s, 1H, pyridine-H), 6.90 (d, 1H, pyridine-H), 4.20 (br s, 2H, -NH₂) .

  • ¹⁹F NMR: δ -58.2 (s, -OCF₃) .

Applications in Scientific Research

Pharmaceutical Intermediate

2-Hydrazinyl-4-(trifluoromethoxy)pyridine serves as a precursor for bioactive molecules:

  • Antimicrobial Agents: Derivatives exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL) .

  • Anticancer Candidates: Hydrazine-derived Schiff bases show IC₅₀ values of 12–45 µM in breast cancer cell lines (MCF-7) .

  • MAO-B Inhibitors: Analogues inhibit monoamine oxidase-B (MAO-B) with Ki = 0.8 nM, relevant for Parkinson’s disease therapy .

Agrochemical Development

The trifluoromethoxy group enhances pesticidal activity:

  • Herbicides: Pyridine hydrazides reduce weed growth by 80% at 50 ppm .

  • Fungicides: Copper complexes of hydrazinylpyridines suppress Fusarium spp. in crop trials .

Coordination Chemistry

The hydrazinyl group acts as a bidentate ligand, forming complexes with transition metals:

Metal IonComplex StructureApplication
Cu(II)[Cu(L)₂Cl₂]Catalytic oxidation
Fe(III)[Fe(L)(NO₃)₃]MRI contrast agents

Comparison with Analogous Compounds

CompoundSubstituentsLogPBioactivity (IC₅₀)
2-Hydrazinyl-4-(trifluoromethyl)pyridine-CF₃ at C41.8515 µM (MCF-7)
2-Hydrazinyl-4-(trifluoromethoxy)pyridine-OCF₃ at C41.6212 µM (MCF-7)
2-Hydrazinyl-4-methoxypyridine-OCH₃ at C40.9445 µM (MCF-7)

The trifluoromethoxy group enhances electron-withdrawing effects and metabolic stability compared to methoxy or methyl analogs .

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